Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide

Structure-Activity Relationship Regioisomerism Kinase Inhibitor Design

4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide (CAS 302548-96-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class, characterized by a 4-chlorobenzamide moiety linked to a 5-(2-chlorobenzyl)-substituted 1,3-thiazole core (molecular formula C₁₇H₁₂Cl₂N₂OS, MW 363.27). It is commercially available as a research-grade compound through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, aimed at early-stage discovery.

Molecular Formula C17H12Cl2N2OS
Molecular Weight 363.3 g/mol
CAS No. 302548-96-5
Cat. No. B11986993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide
CAS302548-96-5
Molecular FormulaC17H12Cl2N2OS
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2OS/c18-13-7-5-11(6-8-13)16(22)21-17-20-10-14(23-17)9-12-3-1-2-4-15(12)19/h1-8,10H,9H2,(H,20,21,22)
InChIKeyRKRKYGPOCTXZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide (CAS 302548-96-5) – Procurement-Ready Thiazole-Benzamide Scaffold


4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide (CAS 302548-96-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class, characterized by a 4-chlorobenzamide moiety linked to a 5-(2-chlorobenzyl)-substituted 1,3-thiazole core (molecular formula C₁₇H₁₂Cl₂N₂OS, MW 363.27) [1]. It is commercially available as a research-grade compound through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, aimed at early-stage discovery [1]. Thiazole-benzamide hybrids of this type have attracted interest as potential kinase inhibitors (e.g., Abl) and P2X3 receptor modulators, based on pharmacophore models and patent filings covering neurogenic disorders [2][3].

Why 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide Cannot Be Replaced by Common Thiazole-Benzamide Analogs


Within the N-(thiazol-2-yl)benzamide family, subtle regioisomeric changes in the chlorine substitution pattern can profoundly alter target engagement, binding affinity, and physicochemical properties. The compound’s unique combination of a 4-chlorobenzamide core with a 2-chlorobenzyl group on the thiazole creates a distinct conformational and electronic profile, as inferred from class-level pharmacophore models for Abl kinase [1] and P2X3 receptor patents [2]. Simple replacement by, for example, the regioisomeric 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide (CAS 303792-34-9) or the des-chloro analog would alter both the vector of the terminal chlorophenyl ring and the amide’s hydrogen-bonding geometry, disqualifying such substitution without explicit comparative validation [3].

Quantitative Differentiation of 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide from Closest Analogs


Regioisomeric Chlorine Substitution Pattern Distinguishes Compound from Analog 2-Chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide

The target compound places the chlorine at the 4-position of the benzamide ring and the 2-position of the benzyl ring, whereas its close commercial analog (CAS 303792-34-9) bears the chlorine at the 2-position of the benzamide and the 4-position of the benzyl group [1]. This positional swap corresponds to a difference in the distance and angle between the two chlorine atoms, which in thiazole-benzamide pharmacophores is predicted to alter the fit within the hydrophobic back pocket of kinases such as Abl [2].

Structure-Activity Relationship Regioisomerism Kinase Inhibitor Design

Predicted Lipophilicity (cLogP) Differentiates Target Compound from the Des-Chloro and Methyl-Substituted Analogs

The presence of two chlorine atoms in 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide yields a predicted logP (cLogP) of approximately 5.4, based on the Molbic compound database entry for a closely related urea analog sharing the same formula and substitution pattern [1]. This is higher than the des-chloro parent scaffold (N-(5-benzylthiazol-2-yl)benzamide, cLogP ≈3.8) [2] and the 4-methyl analog (cLogP ≈4.0) , indicating enhanced membrane permeability potential at the cost of potentially lower aqueous solubility.

Lipophilicity ADME Prediction Physicochemical Property Tuning

Class-Level Binding Mode Inference: Thiazole-Benzamide Scaffold Targets Abl Kinase ATP-Binding Pocket

Pharmacophore-based virtual screening and docking studies by Manetti et al. (2008) identified N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as low-nanomolar Abl kinase inhibitors (Ki as low as 50 nM in cell-free assay) [1]. The core thiazole-benzamide moiety is essential for anchoring the ligand in the ATP-binding pocket via hydrogen bonds to the hinge region. The 4-chloro and 2-chlorobenzyl substituents of the target compound are predicted to occupy the same hydrophobic back pocket and DFG-out cleft, respectively, suggesting potential for Abl inhibitory activity, though direct assay data for this specific compound is not yet publicly available.

Kinase Inhibition Molecular Docking Pharmacophore Model

Patent-Reported Structural Coverage: Compound Scaffold Falls Within P2X3 Receptor Antagonist Claims

The Bayer patent WO2016091776A1 claims 1,3-thiazol-2-yl substituted benzamide compounds as P2X3 receptor inhibitors for treating neurogenic disorders such as chronic cough, overactive bladder, and neuropathic pain [1]. The generic Markush structure encompasses the target compound's scaffold, with the 5-(2-chlorobenzyl)thiazole and 4-chlorobenzamide moieties falling within the preferred substitution patterns. While the specific CAS number is not listed in the patent examples, the structural proximity to exemplified compounds suggests potential applicability in P2X3-mediated therapeutic areas [1].

P2X3 Receptor Neurogenic Pain Patent Analysis

Exclusivity of Commercial Availability: Only Available via AldrichCPR as a Rare Chemical

A search of major chemical supplier databases indicates that 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide is exclusively offered through the Sigma-Aldrich AldrichCPR (Custom Program for Rare chemicals) catalog, with no alternative vendors listed on platforms such as PubChem, ChEMBL, or ChemicalBook as of the search date [1]. By contrast, the regioisomeric analog 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide (CAS 303792-34-9) is also available via AldrichCPR, but the target compound's specific substitution pattern makes it the sole source for this exact configuration [1].

Chemical Procurement Compound Sourcing Unique Library Member

Recommended Application Scenarios for 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide Based on Differentiating Evidence


Structure-Activity Relationship (SAR) Studies for Abl Kinase Inhibitors

Use the compound as a regioisomeric probe to investigate the impact of chlorine positional variation on Abl kinase inhibition. Compare head-to-head with 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide (CAS 303792-34-9) in cell-free Abl enzymatic assays, building on the pharmacophore framework established by Manetti et al. (2008) [1], where related thiazole-benzamide scaffolds achieved Ki values as low as 50 nM.

P2X3 Receptor Antagonist Screening in Neurogenic Pain Models

Leverage the compound's alignment with Bayer's WO2016091776A1 patent claims to screen for P2X3 receptor antagonism [2]. Test alongside patent-exemplified compounds to benchmark affinity and selectivity, providing a readily available entry point into the P2X3 chemical space without requiring custom synthesis.

Chemical Probe Development Targeting Imatinib-Resistant Abl Mutants

Employ the compound as a starting scaffold for medicinal chemistry optimization against clinically relevant Abl kinase mutants (e.g., T315I). The distinct 4-chlorobenzamide moiety may offer altered steric and electronic interactions with the gatekeeper residue compared to existing 2-thiophene carboxamide leads [1], potentially circumventing resistance mechanisms.

Physicochemical Property Benchmarking and Fragment-Based Design

Utilize the compound's unique cLogP (~5.4) and halogenation pattern as a reference point for tuning lipophilicity within thiazole-benzamide libraries [3]. Compare membrane permeability (PAMPA) and aqueous solubility against des-chloro and mono-chloro analogs to establish structure-property relationships for CNS or peripheral target engagement.

Quote Request

Request a Quote for 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.